2-(4-Methoxybenzoyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCGMLLTRXRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282944 | |
| Record name | O-(p-Anisoyl)benzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1151-15-1 | |
| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-(p-Anisoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |
| Source | DTP/NCI | |
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| Record name | O-(p-Anisoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxybenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | O-(P-ANISOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G674420E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to 2-(4-Methoxybenzoyl)benzoic acid
The synthesis of this compound can be achieved through several established pathways. These routes primarily involve the construction of the benzophenone (B1666685) core structure through electrophilic aromatic substitution or the modification of pre-existing precursors.
Friedel-Crafts Acylation Strategies and Optimized Reaction Conditions
The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation reaction. byjus.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org
In a typical procedure, anisole (B1667542) is acylated with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comwikipedia.orgnih.gov The reaction is generally performed under anhydrous conditions to prevent the deactivation of the catalyst. Temperature control is also crucial to minimize the formation of side products. Alternatively, 4-methoxybenzoyl chloride can be reacted with benzoic acid using a Lewis acid catalyst.
The choice of solvent can influence the reaction's efficiency. While halogenated hydrocarbons like dichloroethane and methylene (B1212753) chloride have been traditionally used, there is a growing interest in developing more environmentally friendly, solvent-free mechanochemical conditions. nih.govgoogle.com
Table 1: Optimized Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Rationale |
| Catalyst | Aluminum chloride (AlCl₃), Iron (III) chloride (FeCl₃) | Strong Lewis acids that effectively generate the acylium ion electrophile. byjus.comgoogle.com |
| Reactants | Anisole and Phthalic Anhydride or 4-Methoxybenzoyl chloride and Benzoic acid | Readily available starting materials for the desired product. |
| Solvent | Dichloroethane, Methylene Chloride, or Solvent-free | Traditional solvents provide a medium for the reaction, while solvent-free conditions offer a greener alternative. nih.govgoogle.com |
| Temperature | 10°C to 50°C, preferably around 19°C | Controlled temperature minimizes side reactions and decomposition. google.com |
| Stoichiometry | Near equimolar ratio of reactants, with a slight excess of the acylating agent and catalyst. | Optimizes yield and minimizes unreacted starting materials. google.com |
This table provides a summary of generally optimized conditions for the Friedel-Crafts acylation to produce this compound and related compounds.
Ketone Reduction Pathways from Precursors
An alternative synthetic approach involves the reduction of a ketone precursor. For instance, the reduction of a suitable diketone or a related compound can yield this compound. While less common as a primary synthetic route for this specific compound, reduction methodologies are crucial for transforming related structures. For example, the acylated products from Friedel-Crafts reactions can be converted to the corresponding alkanes via a Clemmensen or Wolff-Kishner reduction. wikipedia.org
A specific example of a relevant reduction is the silane-mediated reduction of this compound to 2-(4-methoxybenzyl)benzoic acid. In this reaction, triethylsilane acts as a hydride donor, and trifluoroacetic acid protonates the carbonyl oxygen, leading to a carbocation intermediate.
Alternative and Emerging Synthetic Protocols
Research into more efficient and environmentally benign synthetic methods is ongoing. Some emerging protocols include:
Use of Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and less corrosive alternatives to traditional Lewis acids in Friedel-Crafts reactions. wikipedia.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in some Friedel-Crafts acylations.
Ionic Liquids as Catalysts and Solvents: Ionic liquids, such as those based on 1-methyl-3-butylimidazolium chloride-aluminum chloride, are being investigated as "green" alternatives to volatile organic solvents and traditional catalysts. google.com
Organocatalytic Approaches: Methods using organocatalysts are being developed to synthesize amides from aldehydes, which could potentially be adapted for related transformations. acs.org
Microbial Synthesis: Biocatalytic methods are emerging for the synthesis of benzoic acid derivatives from renewable feedstocks, offering a sustainable alternative to chemical synthesis. nih.gov
Mechanistic Studies of this compound Formation and Transformation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation.
Detailed Reaction Mechanisms of Friedel-Crafts Acylation in the Context of this compound
The Friedel-Crafts acylation for the synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. byjus.comsigmaaldrich.commasterorganicchemistry.com
The key steps are:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide (or the anhydride oxygen), leading to the formation of a highly electrophilic acylium ion (RCO⁺). This ion is stabilized by resonance. byjus.comsigmaaldrich.commasterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of anisole attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. byjus.comwikipedia.org This step regenerates the Lewis acid catalyst. byjus.com
A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base and can form a complex with the strong Lewis acid catalyst. wikipedia.org This often necessitates the use of stoichiometric or even excess amounts of the catalyst, as it is not truly regenerated until after an aqueous workup. wikipedia.orgorganic-chemistry.org
Kinetic and Thermodynamic Considerations in Synthesis
The kinetics and thermodynamics of the synthesis of this compound are influenced by several factors.
Kinetics: The rate of the Friedel-Crafts acylation is dependent on the concentration of the reactants and the catalyst. Kinetic studies on related reductions, such as the silane-mediated reduction of this compound, have shown a pseudo-first-order dependence on the silane (B1218182) concentration with a determined activation energy. In the context of Friedel-Crafts reactions, the electrophilicity of the acylium ion and the nucleophilicity of the aromatic ring are key determinants of the reaction rate. Electron-donating groups, like the methoxy (B1213986) group in anisole, activate the ring towards electrophilic attack, increasing the reaction rate compared to unsubstituted benzene (B151609). chegg.com
Investigation of Competing Pathways and Side Reactions
The primary synthesis of this compound is typically achieved through Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic compound, in this case, anisole, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. tamu.edu While this method is effective, it is not without competing pathways and potential side reactions that can affect the yield and purity of the desired product.
One significant side reaction is the formation of a diacylated product, C₆H₄[CO(C₆H₄OCH₃)]₂. researchgate.netepa.gov This occurs when a second molecule of anisole reacts with the already formed keto-acid. Studies using solid superacid catalysts, such as sulfated zirconia, have shown that the formation of this diacylated product can become the exclusive pathway, with no monoacylated product being observed. researchgate.netepa.gov The formation of the diacylated product is thought to happen through the addition of two anisole molecules to one carbonyl group of the phthalic anhydride, followed by a rearrangement. epa.gov
Another potential side reaction, particularly under harsh conditions or with strong Lewis acids, is the cleavage of the methoxy group on the anisole ring. This dealkylation would lead to the formation of a phenolic by-product, which could then undergo further reactions, complicating the product mixture.
In reactions involving the reduction of the ketone group in this compound to form 2-(4-methoxybenzyl)benzoic acid, competing pathways such as over-reduction can occur. Careful control of reaction conditions, for instance, by maintaining temperatures below 60°C when using a silane-mediated reduction, is crucial to minimize these side reactions.
Furthermore, in the synthesis of derivatives, incomplete conversion of starting materials can lead to the formation of unwanted by-products in subsequent steps. For example, in the preparation of certain acylsulfamoylbenzamides from 2-methoxybenzoic acid and 4-sulphamoylbenzoic acid, residual starting materials can lead to the formation of undesirable condensation products. google.com
Derivatization Strategies and Synthesis of Analogues
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues through various derivatization strategies. These modifications aim to explore new chemical spaces and develop compounds with novel properties.
Synthesis of Substituted this compound Derivatives
Researchers have successfully synthesized a variety of substituted derivatives by modifying the parent structure. These include the introduction of complex heterocyclic systems and the alteration of existing functional groups.
A notable class of derivatives are the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) . nih.govnih.govacs.org The synthesis of these compounds involves multi-step procedures. nih.govacs.org For instance, (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids can be converted into their corresponding Weinreb amides. Dehydrogenation followed by reaction with appropriate lithium or Grignard reagents yields the final SMART compounds. nih.gov This approach allows for structural modifications on different parts of the molecule, designated as "A", "B", and "C" rings, to investigate structure-activity relationships. nih.govacs.org
Another significant group of derivatives are benzoylthioureido phenyl derivatives . nih.gov These can be synthesized by modifying the 4-position of the benzoyl ring. For example, 4-amino-2-methoxybenzoic acid can be acylated with various acyl chlorides. The resulting acid is then converted to its acid chloride and reacted with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate intermediate. This intermediate is subsequently reacted with amines like sulfanilamide (B372717) or 4-aminobenzoic acid to yield the final thiourea (B124793) derivatives. nih.gov
The following table summarizes some of the synthesized derivative classes:
| Derivative Class | Starting Material (Example) | Key Reagents/Reactions | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | L-Cysteine, Benzonitriles | Weinreb amide formation, Dehydrogenation (BrCCl₃/DBU), Grignard/Lithium reagents | nih.gov |
| Benzoylthioureido Phenyl Derivatives | 4-Amino-2-methoxybenzoic acid | Acylation, Thionyl chloride, Ammonium thiocyanate, Amines | nih.gov |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | 4-Acetylbenzoic acid | Claisen condensation, Reaction with ethylenediamine | mdpi.com |
| N-Benzimidazole-Derived Carboxamides | 2,4-Dihydroxybenzoic acid | Benzylation, Basic hydrolysis, Amide coupling | nih.gov |
Exploration of Novel Functionalization Methods
Beyond the synthesis of direct analogues, novel functionalization methods are being explored to expand the utility of the this compound scaffold. These methods introduce new functionalities or incorporate the structure into larger, more complex systems.
Standard chemical transformations can be applied to the core structure. These include the oxidation of the methoxy group to a carboxylic acid, the reduction of the carbonyl group to an alcohol, and nucleophilic aromatic substitution to replace the methoxy group with other functionalities.
More advanced functionalization includes the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) , which involves replacing an amide linker with a carbonyl group and introducing a thiazole (B1198619) ring in place of a thiazolidine (B150603) ring. acs.org This structural modification has been shown to significantly enhance the biological activity of the resulting compounds. nih.govacs.org
Another novel approach is the synthesis of complex heterocyclic systems. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been used with benzamide (B126) derivatives to construct complex structures like spiro-pyrrolidinetriones and dibenzoazocinetriones. acs.org
Preparation of Metal Complexes and Coordination Compounds involving this compound Ligands
The carboxylate and carbonyl groups of this compound and its derivatives make them excellent ligands for forming coordination compounds with a variety of metal ions. The study of these metal complexes is an active area of research, particularly focusing on the diverse coordination modes the ligands can adopt.
Extensive research has been conducted on the coordination of a hydroxylated derivative, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid (H₂-OBzA) , with Group 4 metals (Titanium, Zirconium, and Hafnium). tandfonline.comresearchgate.netosti.gov The reaction of H₂-OBzA with Group 4 metal alkoxides, [M(OR)₄], yields a variety of complex multinuclear structures. tandfonline.com The OBzA ligand demonstrates remarkable versatility, employing its carboxylate, hydroxyl, and carbonyl oxygen atoms in numerous binding modes. tandfonline.comresearchgate.net These modes include chelating (η²) and bridging (μ) arrangements, leading to complex pseudo-octahedral geometries at the metal centers. tandfonline.com The final structure of these complexes is influenced by a combination of the ligand's coordination behavior, the size of the metal cation, and the nature of the ancillary alkoxide ligands. tandfonline.comresearchgate.net
Schiff base derivatives are also utilized to create metal complexes. For instance, a Schiff base obtained from the condensation of 2-hydroxy-4-methoxybenzophenone with aniline (B41778) was used to synthesize novel mixed ligand complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), using 2-aminophenol (B121084) as a co-ligand. ijese.org Similarly, a Schiff base from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 4-aminobenzoic acid ethyl ester was used to prepare a series of new copper(II) complexes. mdpi.com
The following table details some of the metal complexes prepared using ligands derived from this compound.
| Ligand | Metal Ion(s) | Resulting Complex (Example) | Coordination Modes | Reference |
| 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid (H₂-OBzA) | Ti(IV), Zr(IV), Hf(IV) | [(OR)₂Ti(μ-(c,c-OBzA))]₂ | Chelating (c or η²), Bridging (μ), Bridging Chelating (μc) | tandfonline.com |
| Schiff base of 2-hydroxy-4-methoxybenzophenone and aniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(A)(B)] (A=Schiff base, B=2-aminophenol) | Bidentate NO coordination | ijese.org |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde and ethyl 4-aminobenzoate | Cu(II) | [Cu(L)(NO₃)(H₂O)₂] | Polydentate coordination involving azomethine nitrogen and phenol (B47542) oxygen | mdpi.com |
| 2,4-Bis-(triazol-1-yl)benzoic acid | Cd(II), Zn(II) | [Cd₀.₅(L)(H₂O)] | N donors from triazole rings and O donors from the carboxylate group | nih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the chemical environment of each atom.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the types and number of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(4-methoxybenzoyl)benzoic acid shows distinct peaks corresponding to the different types of protons present. The aromatic protons of the benzoic acid and the methoxy-substituted aryl groups typically appear in the range of δ 7.8–8.2 ppm and δ 6.9–7.4 ppm, respectively. A characteristic signal for the methoxy (B1213986) group protons is observed at approximately δ 3.8 ppm.
| Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic Protons (Benzoic Acid Moiety) | 7.8–8.2 |
| Aromatic Protons (Methoxy-Substituted Aryl Group) | 6.9–7.4 |
| Methoxy Group Protons (-OCH₃) | ~3.8 |
| Assignment | Typical Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl Carbon (Ketone) | ~196 |
| Carbonyl Carbon (Carboxylic Acid) | ~167 |
| Aromatic Carbons | 114–140 |
| Methoxy Carbon (-OCH₃) | ~55 |
While ¹H and ¹³C NMR are excellent for determining the basic connectivity of a molecule, more advanced techniques can be used to probe its three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, which can help to elucidate the preferred conformation of the molecule in solution. Other 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively assign all proton and carbon signals, especially in complex regions of the spectrum. rsc.org These advanced methods are invaluable for understanding the molecule's stereochemistry and conformational dynamics. ipb.pt
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. Strong carbonyl (C=O) stretching vibrations are observed for both the benzoyl ketone and the carboxylic acid moieties. The ketone carbonyl typically absorbs around 1680 cm⁻¹, while the carboxylic acid carbonyl appears near 1700 cm⁻¹. The spectrum also shows a characteristic C-O stretching vibration for the methoxy group. spcmc.ac.in Aromatic C-H and C=C stretching vibrations are also present, confirming the aromatic nature of the two rings. docbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300–2500 (broad) |
| Aromatic | C-H Stretch | 3100–3000 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Ketone | C=O Stretch | ~1680 |
| Aromatic | C=C Stretch | 1600–1450 |
| Methoxy | C-O Stretch | ~1250 |
A key feature in the IR spectrum of this compound is the broad absorption band observed in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which can form dimeric structures. docbrown.info The position and shape of the C=O stretching band can also be influenced by hydrogen bonding. nih.gov In some cases, intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen may also be possible, which would further influence the vibrational frequencies of these groups. The study of these hydrogen bonding interactions is crucial for understanding the solid-state structure and properties of this compound. niscpr.res.in
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₅H₁₂O₄, the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, thereby verifying the elemental composition. sci-hub.se The molecular weight of this compound is approximately 256.26 g/mol . sigmaaldrich.com
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion), followed by mass analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of benzoic acid derivatives often involves characteristic losses of small neutral molecules. researchgate.netpharmacy180.com
For this compound, the molecular ion [M]⁺• would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for related benzoic acid structures include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da). docbrown.infolibretexts.org The fragmentation pattern of this compound would be expected to show a prominent base peak corresponding to a stable acylium ion. The study of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. pharmacy180.comnih.gov
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| Ion | m/z (Nominal) | Proposed Loss from Molecular Ion [C₁₅H₁₂O₄]⁺• |
|---|---|---|
| [C₁₅H₁₁O₃]⁺ | 239 | Loss of •OH |
| [C₁₄H₁₁O₂]⁺ | 211 | Loss of •COOH |
| [C₁₄H₁₂O₃]⁺• | 240 | Loss of O |
| [C₇H₅O]⁺ | 105 | Phenylacylium ion |
This table is based on general fragmentation patterns of benzoic acids and related compounds. docbrown.infolibretexts.org
Mass spectrometry is a powerful tool for elucidating reaction pathways by identifying intermediates and byproducts. By analyzing the reaction mixture at different time points, it is possible to track the formation of the product and detect transient species. This provides valuable mechanistic insights into how the reaction proceeds. For instance, in the synthesis of related compounds, mass spectrometry has been used to identify key intermediates, confirming the proposed reaction mechanism. purdue.edu The reduction of this compound to 2-(4-methoxybenzyl)benzoic acid, for example, has been studied, showing a pseudo-first-order dependence on the silane (B1218182) concentration, which acts as a hydride donor.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com While the specific crystal structure of this compound is not detailed in the provided search results, the structures of many of its derivatives have been determined using this technique. researchgate.netmdpi.comnih.govnih.gov For example, the crystal structure of a derivative, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined to be monoclinic, belonging to the P21/c space group. researchgate.net Such analyses reveal important structural features, such as the planarity of the aromatic rings and the conformation of the molecule. For benzoic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers in the crystal lattice. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester |
| 2-(4-methoxybenzyl)benzoic acid |
| 4-chlorobenzoic acid |
| 2-(Diphenylarsino)dimethylaminomethylferrocene |
| Diphenylchloroarsine |
| 2,5,1′-tri(diphenylarsino)dimethylaminomethylferrocene |
| 3,3-dimethoxy-2-(2-(6-methoxy pyrimidin-4-yloxy) phenyl) propanoic acid |
| Azoxystrobin |
| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid |
| 2-methoxy-4-acetaminomethyl benzoate |
| 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide |
| 4-benzamido-2-hy-droxy-benzoic acid |
| 4-(3-chloroanilino)benzoic acid |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
| 2-Hydroxy-4-methoxybenzoic acid |
| 4-methylbenzoic acid |
| 4-(methylthio)benzoic acid |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
| 4-(trifluoromethyl)benzoic acid |
| 3,4-dichlorobenzoic acid |
| Benzoic acid |
| Salicylic acid |
| 2-(4-Methylbenzoyl)benzoic acid |
| 4-hydroxybenzoic acid |
| p-Anisic acid |
| 3,6-dichloro-2-methoxybenzoic acid |
| 2-(4-hydroxyphenylazo)benzoic acid |
| 4-mercaptobenzoic acid |
| 4-(trifluoroacetylthio)benzoic acid |
| methyl 4-(trifluoroacetylthio)benzoate |
| ethyl 4-(ethoxycarbonylthio)benzoate |
| n-propyl 4-(n-propyloxycarbonylamino)benzoate |
| 4-chlorobenzaldehyde |
| N-acylsaccharin |
| 4-(3-chloroanilino)benzoic acid |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione |
| 4′-bromoacetophenone |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of compounds structurally related to this compound is predominantly governed by the formation of robust hydrogen bonds. In the case of 2-(4-Chlorobenzoyl)benzoic acid, the molecules organize into centrosymmetric dimers through classic carboxylic acid O—H⋯O hydrogen bonds. This dimerization is a common and highly predictable motif for carboxylic acids in the solid state.
Beyond this primary interaction, the crystal lattice is further stabilized by a network of weaker C—H⋯O hydrogen bonds and, in the case of the chloro-analog, C—H⋯π interactions. These secondary interactions work in concert to build a stable, three-dimensional supramolecular architecture. For instance, in 2-(4-Chlorobenzoyl)benzoic acid, the interplay of O—H⋯O and C—H⋯O hydrogen bonds results in the formation of complex ring motifs.
In the hydrated form of the methyl analog, 2-(4-Methylbenzoyl)benzoic acid monohydrate, the water molecule plays a crucial role in the intermolecular network. It acts as a hydrogen bond donor and acceptor, linking the primary organic molecules into a three-dimensional framework through O—H⋯O hydrogen bonds. This highlights the significant influence that solvent molecules can have on the crystal packing of such compounds.
Table 1: Intermolecular Interaction Data for Analogs of this compound
| Compound | Interaction Type | Description |
| 2-(4-Chlorobenzoyl)benzoic acid | O—H⋯O Hydrogen Bond | Forms centrosymmetric dimers. |
| C—H⋯O Hydrogen Bond | Contributes to the 3D network. | |
| C—H⋯π Interaction | Further stabilizes the crystal packing. | |
| 2-(4-Methylbenzoyl)benzoic acid monohydrate | O—H⋯O Hydrogen Bond | Links molecules via a water molecule into a 3D framework. |
Elucidation of Conformational Preferences in the Solid State
The conformation of diaryl ketone-containing molecules like this compound is defined by the relative orientation of the two aromatic rings. This is typically described by the dihedral angle between the planes of the rings. The steric and electronic effects of the substituents on the rings, as well as the constraints of the crystal lattice, determine this angle.
For the analogs, the two aromatic rings are significantly twisted with respect to each other. In 2-(4-Methylbenzoyl)benzoic acid monohydrate, the dihedral angle between the methyl-substituted benzene (B151609) ring and the benzoic acid ring is 69.12 (3)°. Similarly, for 2-(4-Chlorobenzoyl)benzoic acid, this angle is a substantial 88.07 (11)°. This pronounced twist is a common feature in diaryl ketones, arising from the need to minimize steric hindrance between the ortho-hydrogens of the two rings.
It is highly probable that this compound adopts a similarly twisted conformation in the solid state. The methoxy group, while electronically different from a methyl or chloro group, has similar steric demands at the para-position, suggesting that a large dihedral angle would also be energetically favorable for this molecule.
Table 2: Conformational Data for Analogs of this compound
| Compound | Dihedral Angle Between Aromatic Rings (°) | Crystal System | Space Group |
| 2-(4-Methylbenzoyl)benzoic acid monohydrate | 69.12 (3) | Triclinic | P-1 |
| 2-(4-Chlorobenzoyl)benzoic acid | 88.07 (11) | Monoclinic | P2₁/c |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. For derivatives of benzoic acid, DFT calculations can provide a fundamental understanding of their structure and reactivity.
Electronic Structure and Molecular Orbital Analysis
DFT studies are instrumental in characterizing the electronic structure of 2-(4-methoxybenzoyl)benzoic acid. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles can be determined and compared with experimental data if available.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For benzophenone (B1666685) derivatives, the HOMO is often located over the substituted aromatic ring, while the LUMO may be distributed over the benzoyl moiety. nih.gov
A conceptual DFT approach also allows for the calculation of global reactivity descriptors, which help in predicting the reactive sites for electrophilic and nucleophilic attacks.
Table 1: Representative Data from DFT-based Electronic Structure Analysis of a Substituted Benzoic Acid Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
Note: This table presents typical values for a substituted benzoic acid and is for illustrative purposes. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are widely used to predict spectroscopic data, which can be a valuable tool for structural elucidation and for the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra. nih.gov
Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific functional groups, such as the carbonyl stretches of the ketone and carboxylic acid, the C-O stretches of the ether and carboxylic acid, and the aromatic C-H and C=C vibrations. Theoretical calculations often systematically overestimate vibrational wavenumbers, and scaling factors are typically applied to improve agreement with experimental data. researchgate.netindexcopernicus.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Parameter | Value Range |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.2, Methoxy (B1213986) H: ~3.9, Carboxyl H: >10 |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl C: 165-195, Aromatic C: 115-140, Methoxy C: ~55 |
| IR | Vibrational Frequency (cm⁻¹) | C=O (ketone): 1650-1690, C=O (acid): 1700-1730, O-H (acid): 2500-3300 |
Note: These are expected ranges based on typical values for similar functional groups and are for illustrative purposes.
Calculation of Energetics and Reaction Pathways
DFT can be used to explore the potential energy surface of chemical reactions involving this compound. This includes the calculation of activation energies and reaction enthalpies for various transformations. For example, the decarboxylation of carboxylic acids sensitized by benzophenone has been studied, and DFT could be used to investigate the mechanism of such reactions. rsc.orgacs.org The synthesis of benzoylbenzoic acids often involves Friedel-Crafts acylation, and DFT calculations could provide insights into the regioselectivity and the role of the catalyst in this reaction. acs.orgnih.govacs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Conformational Analysis and Dynamic Behavior in Solution
MD simulations can be employed to explore the conformational landscape of this compound in different solvents. The molecule possesses several rotatable bonds, including the bond connecting the two aromatic rings and the bond to the carboxylic acid group. Simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This is particularly relevant as the relative orientation of the phenyl rings and the carboxylic acid group can influence the molecule's properties and interactions. Studies on benzoic acid in confined spaces have shown that the environment can significantly impact its dynamic behavior. unimi.it
The simulations would also provide information on the solvation of the molecule, showing how solvent molecules arrange around the polar carboxylic acid and methoxy groups, as well as the nonpolar aromatic rings. This can be crucial for understanding its solubility and reactivity in different media.
Ligand-Receptor Binding Simulations (e.g., Sweet Taste Receptor)
Given the structural motifs present in this compound, it is conceivable to explore its interaction with biological macromolecules using molecular docking and MD simulations. For instance, the human sweet taste receptor (T1R2-T1R3), a G-protein coupled receptor, is known to bind a wide variety of molecules. nih.gov Although there are no specific studies on the interaction of this compound with this receptor, computational docking could be used to predict its potential binding mode and affinity.
Such simulations would involve placing the molecule into the binding site of the receptor and calculating a docking score, which is an estimate of the binding free energy. Subsequent MD simulations of the ligand-receptor complex could then be used to assess the stability of the predicted binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are essential computational tools in drug discovery and development, enabling the prediction of biological activity and the assessment of drug-like properties based on molecular structure.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trnih.gov These models are developed by identifying molecular descriptors that represent the physicochemical properties of the molecules and relating them to their observed biological effects through statistical methods like multiple linear regression (MLR) or machine learning algorithms. dergipark.org.trnih.gov
The development of a QSAR model involves several key steps:
Dataset Selection: A set of compounds with known biological activities is required. nih.gov
Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound. dergipark.org.tr
Model Building: A statistical method is used to build a model that links the descriptors to the biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation. nih.govnih.gov
For derivatives of this compound, QSAR models could be developed to predict various biological activities, such as antimicrobial or anti-inflammatory effects. For example, a 2D-QSAR model for benzoylamino benzoic acid derivatives revealed that descriptors like the number of six-membered rings and the presence of oxygen atoms connected by single bonds influence their activity. dergipark.org.tr 3D-QSAR models, which consider the three-dimensional properties of molecules, can provide further insights into the steric and electrostatic requirements for activity. dergipark.org.tr
Once validated, these QSAR models can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are fundamental to QSAR and cheminformatics analyses. For this compound, key descriptors can be calculated to assess its "drug-likeness," which is a qualitative measure of its potential to be an orally active drug.
A widely used set of rules for evaluating drug-likeness is Lipinski's Rule of Five. These rules state that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
In silico prediction studies on related compounds, such as certain cyanoacrylamide derivatives of aminobenzoic acids, have shown that they can adhere to Lipinski's rule, indicating good drug-likeness properties. japsonline.com
The table below presents some computed molecular properties for this compound.
| Property | Value | Reference |
| Molecular Weight | 256.26 g/mol | sigmaaldrich.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area | 66.4 Ų | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
These descriptors provide a preliminary assessment of the molecule's potential as a drug candidate. Further analysis, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, would be necessary for a more comprehensive evaluation. biointerfaceresearch.com
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new potential drug candidates from large compound libraries. nih.gov
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target (structure-based). nih.gov
Once a pharmacophore model is developed, it can be used as a filter in a virtual screening campaign. nih.govnih.gov In this process, a large database of chemical compounds is computationally screened to identify molecules that match the pharmacophore model. mdpi.com This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. nih.gov
For this compound and its derivatives, a pharmacophore model could be constructed based on its known biological activities or the structure of a potential target enzyme. This model would highlight the key functional groups and their spatial arrangement necessary for activity. Virtual screening of compound libraries using this pharmacophore could then identify novel molecules with similar features, which would be candidates for further investigation as potential therapeutic agents. nih.gov
Reactivity and Reaction Mechanisms
Oxidation and Reduction Reactions
The presence of both an oxidizable methoxy (B1213986) group and a reducible carbonyl group allows for a range of redox transformations.
Oxidation Pathways of the Methoxy Group
The methoxy group attached to the benzoyl ring is susceptible to oxidation, potentially leading to the formation of a carboxylic acid group. This transformation can be achieved using strong oxidizing agents.
Detailed Research Findings:
While specific studies detailing the oxidation of the methoxy group in 2-(4-methoxybenzoyl)benzoic acid are not extensively documented in readily available literature, the oxidation of anisole (B1667542) and its derivatives is a well-established reaction. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to be effective for this type of transformation. The reaction proceeds via the oxidation of the methyl group of the ether, ultimately yielding a carboxyl group. It is important to note that the reaction conditions must be carefully controlled to avoid undesired side reactions, such as the cleavage of the aromatic rings.
| Oxidizing Agent | Potential Product |
| Potassium Permanganate (KMnO₄) | 2-(4-Carboxybenzoyl)benzoic acid |
| Chromium Trioxide (CrO₃) | 2-(4-Carboxybenzoyl)benzoic acid |
| This table is illustrative and based on the general reactivity of anisole derivatives. |
Reduction of the Carbonyl Group to Alcohols
The ketone carbonyl group is readily reduced to a secondary alcohol, yielding 2-(hydroxy(4-methoxyphenyl)methyl)benzoic acid. This is a common and synthetically useful transformation.
Detailed Research Findings:
The reduction of the benzophenone-like carbonyl in this compound can be efficiently carried out using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol.
A more specific study has detailed the silane-mediated reduction of this compound to 2-(4-methoxybenzyl)benzoic acid. In this pathway, triethylsilane acts as the hydride donor, and trifluoroacetic acid serves to protonate the carbonyl oxygen, facilitating the formation of a carbocation intermediate. Kinetic analyses have shown that this reaction follows pseudo-first-order kinetics with respect to the silane (B1218182) concentration and has an activation energy of approximately 45 kJ/mol. To prevent over-reduction, it is recommended to maintain the reaction temperature below 60°C.
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 2-(hydroxy(4-methoxyphenyl)methyl)benzoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(hydroxy(4-methoxyphenyl)methyl)benzoic acid |
| Triethylsilane/Trifluoroacetic Acid | 2-(4-methoxybenzyl)benzoic acid |
Reductive Amination Applications
Reductive amination offers a pathway to convert the carbonyl group into an amine via an imine intermediate. This reaction expands the synthetic utility of this compound by introducing nitrogen-containing functionalities.
Detailed Research Findings:
The reductive amination of ketones and keto acids is a well-established synthetic methodology. libretexts.orgyoutube.com The process typically begins with the reaction of the carbonyl compound with an amine (such as ammonia (B1221849) or a primary or secondary amine) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. youtube.comyoutube.commasterorganicchemistry.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to significantly reduce the initial ketone but are effective in reducing the intermediate imine. masterorganicchemistry.com While direct applications of reductive amination on this compound are not extensively reported, the general principles suggest that it would react with an amine in the presence of a suitable reducing agent to yield the corresponding amino acid derivative.
| Amine Source | Reducing Agent | Potential Product |
| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | 2-(amino(4-methoxyphenyl)methyl)benzoic acid |
| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 2-((alkylamino)(4-methoxyphenyl)methyl)benzoic acid |
| Secondary Amine (R₂-NH) | Sodium Cyanoborohydride (NaBH₃CN) | 2-((dialkylamino)(4-methoxyphenyl)methyl)benzoic acid |
| This table is illustrative and based on the general principles of reductive amination. |
Substitution Reactions
The aromatic rings of this compound are subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Nucleophilic Aromatic Substitution on the Methoxy Group
The methoxy group can be cleaved through nucleophilic aromatic substitution, a reaction that converts the methoxyarene into a phenol (B47542). This is a key reaction for modifying the electronic properties and potential biological activity of the molecule.
Detailed Research Findings:
The cleavage of the aryl methyl ether linkage in this compound can be accomplished using strong nucleophiles or Lewis acids. Reagents such as sodium hydroxide (B78521) or potassium tert-butoxide can be used to effect this transformation, although harsh conditions may be required.
A more common and milder method for the demethylation of aryl methyl ethers involves the use of boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of a phenoxide intermediate which is subsequently protonated upon workup to yield the phenol, 2-(4-hydroxybenzoyl)benzoic acid.
| Reagent | Product |
| Sodium Hydroxide (NaOH) | 2-(4-hydroxybenzoyl)benzoic acid |
| Potassium tert-butoxide (t-BuOK) | 2-(4-hydroxybenzoyl)benzoic acid |
| Boron Tribromide (BBr₃) | 2-(4-hydroxybenzoyl)benzoic acid |
Electrophilic Aromatic Substitution on the Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.
Detailed Research Findings:
The aromatic ring bearing the methoxy group is activated towards electrophilic attack. The methoxy group is an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Therefore, electrophiles will preferentially attack at the positions ortho to the methoxy group (positions 3' and 5').
Conversely, the aromatic ring bearing the carboxylic acid and the benzoyl group is deactivated towards electrophilic substitution. Both the carboxylic acid group and the carbonyl group are electron-withdrawing and act as meta-directors. curlyarrows.comquora.com Therefore, any electrophilic substitution on this ring would be expected to occur at the position meta to both of these groups (position 4).
In a bromination reaction using Br₂ and a Lewis acid catalyst like FeBr₃, the bromine would be expected to substitute on the more activated ring, leading primarily to the formation of 2-(3-bromo-4-methoxybenzoyl)benzoic acid. youtube.com
| Reaction | Reagents | Major Product(s) |
| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methoxybenzoyl)benzoic acid |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Methoxy-3-nitrobenzoyl)benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-methoxybenzoyl)benzoic acid |
| This table presents predicted products based on established principles of electrophilic aromatic substitution. |
Cyclization and Rearrangement Reactions
Under acidic conditions, this compound can undergo intramolecular cyclization, a reaction of significant industrial importance for the synthesis of anthraquinone (B42736) derivatives. This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the carboxylic acid group.
Mechanisms of Lactol Carbonium Ion Formation and Rearrangement
The initial step in the acid-catalyzed cyclization of 2-aroylbenzoic acids involves the formation of a cyclic hemiacetal, known as a lactol. Protonation of the ketonic carbonyl group of this compound makes it more susceptible to intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group. This cyclization leads to the formation of a five-membered lactol ring.
Subsequent dehydration of this lactol intermediate under acidic conditions generates a resonance-stabilized tertiary carbocation, often referred to as a lactol carbonium ion. The stability of this carbocation is crucial for the ensuing rearrangement steps. The presence of the para-methoxy group on the benzoyl ring provides additional stabilization to this carbocation through resonance.
The rearrangement proceeds via a 1,2-aryl shift. In this step, the phenyl group attached to the carbocationic center migrates to the adjacent carbon atom. This rearrangement is a key step in the formation of the final product. The driving force for this migration is the formation of a more stable carbocation, which is then quenched to yield the final product. In the context of related 1,2-diketones, the benzilic acid rearrangement provides a precedent for such aryl migrations, where a 1,2-rearrangement of a ketone leads to the formation of an α-hydroxy carboxylic acid. wikipedia.orglibretexts.orgorganic-chemistry.org
Studies on Competing Cyclization Pathways
The cyclization of this compound can potentially lead to different products depending on the reaction conditions and the nature of the substituents. While the formation of anthraquinone precursors is a primary pathway, other cyclization routes can compete.
One significant competing pathway is the formation of phthalide (B148349) derivatives. For instance, under certain conditions, instead of undergoing rearrangement, the lactol intermediate can be reduced or undergo other transformations to yield substituted phthalides. The choice between these competing pathways can be influenced by factors such as the strength and type of acid catalyst used, the reaction temperature, and the solvent system. Research on related 2-benzoylbenzoic acids has shown that the reaction can be directed towards the formation of specific products by carefully controlling these parameters.
Hydrolysis and Cleavage Reactions
The ester-like linkage within the lactol form of this compound and the parent molecule itself can undergo hydrolysis and cleavage reactions under both acidic and basic conditions.
Mechanisms of Nucleophilic Hydrolysis
The hydrolysis of this compound, particularly its ester derivatives, can proceed through different mechanisms depending on the pH of the solution.
Under basic conditions (saponification), the hydrolysis of the corresponding methyl ester, for example, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol (B129727). The reaction of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate with sodium hydroxide in aqueous methanol serves as a procedural example for the hydrolysis of a related compound. chemspider.com
Under acidic conditions, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.
The general principles of acid-base catalysis are fundamental to understanding these hydrolysis reactions. longdom.org The rate of these reactions is influenced by the electronic nature of the substituents on the aromatic rings. The Hammett equation is a useful tool for quantifying the effect of substituents on the reaction rates of benzoic acid derivatives. wikipedia.org For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.org
Kinetic Studies of Cleavage Reactions
Kinetic studies on the hydrolysis of substituted 2-benzoylbenzoic acid derivatives provide valuable insights into the reaction mechanisms. The rate of hydrolysis is dependent on the concentration of the acid or base catalyst and the temperature.
For the acid-catalyzed hydrolysis of related esters, the reaction typically follows pseudo-first-order kinetics with respect to the ester concentration when the acid catalyst is in large excess. The rate constants for the hydrolysis of various benzoic acid derivatives have been determined under different conditions. For instance, the kinetics of the hydrolysis of peroxybenzoic acid in acidic solution have been studied, revealing a bimolecular mechanism. rsc.org
Biological Activities and Mechanistic Insights
Antimicrobial Properties
No published studies were identified that have specifically investigated the antimicrobial properties of 2-(4-Methoxybenzoyl)benzoic acid.
There is no available data detailing the inhibition of specific bacterial strains by this compound. Consequently, no Minimum Inhibitory Concentration (MIC) values have been reported for this compound against any microorganism.
As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed or investigated for this compound. Research on the broader class of benzyl (B1604629) and benzoyl benzoic acid derivatives suggests that the 2-carboxybenzophenone structure is crucial for activity, with a proposed mechanism of inhibiting the interaction between bacterial RNA polymerase and its sigma factor. nih.gov However, it is undetermined if this mechanism applies to the 4-methoxy substituted derivative specifically.
No research has been conducted to evaluate the potential synergistic or antagonistic effects of this compound when used in combination with other antimicrobial agents.
Anti-inflammatory Effects
There is a lack of scientific literature documenting any anti-inflammatory effects of this compound. While other related benzoic acid derivatives have been investigated for such properties, these findings cannot be extrapolated to the title compound without direct experimental evidence. nih.gov
No preclinical studies, either in vitro or in vivo, have been published that assess the anti-inflammatory potential of this compound. Therefore, no information on dose-dependent responses is available.
No data exists regarding the effect of this compound on any inflammatory pathways, such as the expression or activity of cytokines, cyclooxygenases, or transcription factors like NF-κB.
Based on a comprehensive search of available scientific literature, there is currently no specific experimental data on the antimicrobial or anti-inflammatory activities of this compound. The biological profile of this particular compound remains uninvestigated. Future research is required to determine if this compound possesses any of the biological activities seen in other related benzoic acid derivatives and to elucidate its potential mechanisms of action.
Comparison with Standard Anti-inflammatory Drugs
While direct comparative studies between this compound and standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen are not extensively detailed in the available research, the anti-inflammatory potential of benzoic acid derivatives is a subject of scientific investigation. Benzoic acid and its derivatives have been recognized for their anti-inflammatory and analgesic effects nih.gov. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway researchgate.net. For instance, a new salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce inflammatory parameters in animal models nih.gov. Another study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrated anti-inflammatory activity comparable to diclofenac in a carrageenan-induced paw edema test in rats mdpi.com. In silico studies of benzoylpropionic acid derivatives have also suggested a potential for COX-2 inhibition, similar to ibuprofen nih.govresearchgate.net. Although these studies are on related compounds, they suggest that the benzoic acid scaffold is a promising backbone for the development of new anti-inflammatory agents. Further research is necessary to directly compare the anti-inflammatory efficacy and mechanisms of this compound with those of established drugs like ibuprofen and diclofenac.
Sweet Taste Receptor Interactions
Structure-Activity Relationships (SAR) for Sweetness
The sweet taste of this compound has prompted significant research into the structure-activity relationships (SAR) of its derivatives. The sodium salt of this compound is reported to be 150 times sweeter than sucrose, with a favorable taste profile, though it can present a bitter aftertaste at higher concentrations acs.org.
Key findings from SAR studies on analogues of this compound indicate that the simultaneous presence of both the ketonic and carboxylic functional groups is essential for eliciting a sweet sensation acs.org. Modifications to these groups in early studies failed to produce a compound sweeter than the parent molecule acs.org. Furthermore, research has indicated that the p-methoxy substituent on the benzoyl ring is more effective in conferring sweetness than longer alkoxy groups acs.org. A study involving the synthesis and tasting of twenty-four analogues of this compound was conducted to further elucidate these relationships acs.org.
The following table summarizes the key structural features of this compound and its analogues that are important for their sweet taste activity.
| Structural Feature | Importance for Sweetness | Reference |
| Ketonic Group | Essential | acs.org |
| Carboxylic Group | Essential | acs.org |
| p-Methoxy Group | More active than longer alkoxy chains | acs.org |
Interaction with Tinti-Nofre Receptor Sites and Glucophore Identification
The interaction of this compound and its sweet-tasting analogues with the sweet taste receptor has been analyzed in the context of established receptor models, most notably the Tinti-Nofre model acs.org. This model proposes multiple interaction sites on the sweet taste receptor that a sweetener molecule can bind to.
For the 2-benzoylbenzoic acid class of sweeteners, three potential glucophores have been identified. A glucophore is the specific part of a molecule that interacts with the receptor to produce the sensation of sweetness. These identified glucophores are thought to correspond to the B, E1, and E2 sites of the Tinti-Nofre multipoint attachment model acs.org. This suggests a specific orientation and binding mode for this class of compounds within the sweet taste receptor.
Molecular Docking Studies on Sweet Taste Receptor Binding
Molecular docking has become a valuable tool for understanding the interactions between sweet compounds and the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins nih.govnih.gov. These studies help to elucidate the binding modes of various sweeteners within the receptor's binding pockets nih.gov.
While extensive molecular docking studies specifically on this compound with the T1R2-T1R3 receptor are not widely published, a docking study was performed on the closely related umami taste receptor (T1R1-T1R3) researchgate.net. This study identified a potential binding site for this compound within the hT1R1 subunit, detailing potential hydrogen bond and hydrophobic interactions with specific amino acid residues researchgate.net. Given the structural and functional similarities between sweet and umami receptors, these findings provide valuable insights into the likely binding mode of this compound within the sweet taste receptor.
General molecular docking studies on the T1R2-T1R3 receptor have revealed that various low-molecular-weight sweeteners bind within a large extracellular amino-terminal domain (ATD) of the T1R2 subunit nih.gov. These studies have also shown that different sweeteners may interact with distinct sets of amino acid residues within this binding cleft nih.gov.
Other Biological Activities and Potential Therapeutic Applications
Enzyme Inhibition Studies (e.g., PI3Kα, Xanthine (B1682287) Oxidase, Trans-Sialidase, Carbonic Anhydrase)
The therapeutic potential of this compound and its derivatives extends beyond their sensory properties, with emerging research suggesting inhibitory activity against several key enzymes.
Phosphoinositide 3-kinase α (PI3Kα): A derivative of the target compound, 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid, was identified as a hit in a pharmacophore-based screening for PI3Kα inhibitors researchgate.net. PI3Kα is a crucial enzyme in cell signaling pathways, and its inhibitors are being actively investigated as potential anticancer agents researchgate.net.
Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout wikipedia.org. While direct studies on this compound are limited, various phenolic compounds and other structurally related molecules have been investigated as xanthine oxidase inhibitors frontiersin.orgnih.govmdpi.com. The benzoic acid scaffold is present in some known inhibitors, suggesting that derivatives of this compound could also exhibit this activity.
Trans-Sialidase: Trypanosoma cruzi trans-sialidase (TcTS) is a critical enzyme for the parasite that causes Chagas disease, making it a significant drug target nih.gov. Several benzoic acid derivatives have been designed and synthesized as potential TcTS inhibitors nih.govsigmaaldrich.com. Although the inhibitory activity of this compound itself has not been reported, the general success of the benzoic acid scaffold in this area suggests its potential as a starting point for the development of new anti-Chagasic agents nih.gov.
Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma nih.gov. Benzoic acid derivatives have been explored as carbonic anhydrase inhibitors nih.govaau.edu.jo. The structural features of this compound could make it a candidate for interaction with the active site of these enzymes.
The following table summarizes the potential enzyme inhibitory activities of this compound and its derivatives.
| Enzyme | Potential Activity | Rationale/Evidence | Reference |
| PI3Kα | Inhibitor | A hydroxylated derivative was identified as a hit in a screening for PI3Kα inhibitors. | researchgate.net |
| Xanthine Oxidase | Potential Inhibitor | The benzoic acid scaffold is present in some known xanthine oxidase inhibitors. | wikipedia.orgfrontiersin.orgnih.govmdpi.com |
| Trans-Sialidase | Potential Inhibitor | Benzoic acid derivatives are being developed as inhibitors of Trypanosoma cruzi trans-sialidase. | nih.govsigmaaldrich.com |
| Carbonic Anhydrase | Potential Inhibitor | Benzoic acid derivatives have been investigated as inhibitors of carbonic anhydrase. | nih.govaau.edu.jo |
Anticancer Activity and Cell Line Studies
No direct studies evaluating the anticancer activity of this compound against any cancer cell lines were identified. Research into the anticancer properties of similar molecular structures has been conducted. For instance, studies on various derivatives of benzoic acid have shown cytotoxic effects on different cancer cell lines dergipark.org.trdergipark.org.tr. Similarly, research has explored the antiproliferative activity of 4-substituted methoxybenzoyl-aryl-thiazoles and 2-hydroxy-4-methoxybenzoyl benzoic acid, which are structurally distinct from this compound nih.govresearchgate.netphcog.com. However, these findings cannot be extrapolated to this compound without specific experimental evidence.
Table 1: Summary of Anticancer Activity Data for this compound
No data is available on the anticancer activity of this compound in the reviewed literature.
| Cell Line | IC50 Value | Reference |
|---|---|---|
| N/A | N/A | N/A |
Applications in Materials Science and Industrial Processes
UV Stabilizers and Polymer Additives
Derivatives of 2-(4-Methoxybenzoyl)benzoic acid are integral to the formulation of UV stabilizers, which are critical additives in preventing the degradation of polymeric materials upon exposure to ultraviolet radiation.
Benzophenone-based compounds, including derivatives of this compound, are effective UV absorbers. partinchem.comlongchangchemical.com Their primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix from photo-oxidative degradation. partinchem.comlongchangchemical.com The mechanism of action involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. Upon absorbing UV energy, the molecule undergoes a tautomeric shift to an unstable enol-quinone structure. This structure then reverts to its original, more stable form by releasing the absorbed energy as heat. This cyclical process allows the molecule to repeatedly absorb UV radiation without being consumed, providing long-lasting protection to the material. longchangchemical.com The presence of such stabilizers in polymers helps to prevent undesirable effects such as yellowing, cracking, and the loss of physical properties. partinchem.com
While specific case studies detailing the use of this compound in low-density polyethylene (B3416737) (LDPE) are not extensively documented in publicly available literature, the broader class of benzophenone (B1666685) UV absorbers is widely used in polyolefins, including LDPE. partinchem.comspecialchem.com For instance, certain 4-benzoyl-6-(dialkyl hydroxybenzyl)resorcinol compounds have been shown to be effective in stabilizing polystyrene against UV degradation. google.com In one study, the inclusion of 0.1% by weight of such a stabilizer significantly reduced the yellowness factor of polystyrene discs after 100 hours of UV exposure. google.com Another study on poly(vinyl chloride) (PVC) demonstrated that tin complexes of 4-methoxybenzoic acid can act as efficient ultraviolet absorbers, peroxide quenchers, and hydrogen chloride scavengers, thereby reducing the photodegradation of the polymer films. nih.gov Given these findings, it is highly probable that this compound and its derivatives would exhibit similar protective effects in LDPE, a polymer also susceptible to UV degradation. researchgate.net The performance of UV absorbers in LDPE films is crucial for applications such as agricultural films, where resistance to pesticides and environmental exposure is necessary. specialchem.com
Table 1: Performance of UV Stabilizers in Polymer Films
| Polymer | UV Stabilizer Type | Concentration (% by weight) | Observation | Reference |
| Polystyrene | 4-benzoyl-6-(3-hydroxy-3-t-butyl-5-methylbenzyl)resorcinol | 0.1 | Reduced Yellowness Factor | google.com |
| Polystyrene | 4-benzoyl-6-(3-methyl-4-hydroxy-5-t-butylbenzyl)resorcinol | 0.1 | Reduced Yellowness Factor | google.com |
| Poly(vinyl chloride) | Tin complexes of 4-methoxybenzoic acid | 0.5 | Reduced photodegradation, weight loss, and molecular weight drop | nih.gov |
Intermediates in Specialty Chemical Production
The reactivity of the carboxylic acid and ketone functional groups in this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, most notably dyes and pigments.
Azo dyes, which constitute a large and important class of synthetic colorants, are often synthesized through diazotization and coupling reactions. nih.gov Aromatic amines are common starting materials for the diazonium salt, which then reacts with a coupling component. nih.govunb.ca While direct synthesis of azo dyes from this compound is not commonly reported, its derivatives can be key precursors. For example, related benzoic acid derivatives are used in the synthesis of azo dyes. ekb.eg The synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, an important intermediate for thermal dyes, is achieved through the reaction of 3-N,N-diethylaminophenol and phthalic anhydride (B1165640), showcasing a similar synthetic pathway. google.com The resulting dyes find applications in textiles, leather, and plastics. epa.gov
The versatility of this compound extends to its use as a precursor in the synthesis of other complex organic molecules. For instance, it can be used to synthesize various substituted benzophenone derivatives which have applications in pharmaceuticals and other specialty areas. wikipedia.org The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug amisulpride, starts from a substituted benzoic acid, highlighting the importance of such structures in the pharmaceutical industry. google.com Furthermore, derivatives of this compound can be used to create thioureides, which have potential antimicrobial activity. nih.gov
Photochemical Applications
The benzophenone moiety in this compound suggests its potential for various photochemical reactions. Benzophenone itself is a well-known photosensitizer in photochemistry. wikipedia.org Upon absorption of UV light, it can be excited to a triplet state and can then initiate reactions in other molecules. wikipedia.org
One such reaction is the photosensitized decarboxylation of carboxylic acids. rsc.orgrsc.org Benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical, which can then induce the decarboxylation of other carboxylic acids. wikipedia.org Another significant photochemical reaction is [2+2] cycloaddition. Photochemical [2+2] cycloadditions are valuable for synthesizing strained four-membered rings and can occur both inter- and intramolecularly. rsc.org While direct studies on the photochemical cycloaddition of this compound are limited, the general reactivity of benzophenones in such reactions is well-established. rsc.orgacs.org
Photophysical Properties and Electronic Transitions
While specific, detailed photophysical studies exclusively on this compound are not extensively documented in the reviewed literature, its properties can be inferred from the well-understood photochemistry of its core functional group, benzophenone, and related aryl carbonyl compounds.
The key photophysical events are initiated by the absorption of UV light by the benzophenone chromophore. This leads to an electronic transition, promoting an electron from a non-bonding n-orbital (on the carbonyl oxygen) or a π-orbital to an unoccupied π* anti-bonding orbital. This results in two primary excited singlet states: S1(n,π) and S2(π,π).
For benzophenone derivatives, the lowest energy singlet state, S1, is typically the n,π* state. Following initial excitation, the molecule rapidly undergoes intersystem crossing (ISC) to the corresponding triplet state, T1(n,π). This process is highly efficient in benzophenones, meaning the triplet state is populated with a quantum yield approaching unity. The triplet state is relatively long-lived and is the primary photoactive species responsible for the subsequent chemical reactivity of the molecule, such as hydrogen abstraction or energy transfer. The presence of the electron-donating methoxy (B1213986) group on the benzoyl moiety can influence the energy levels of the π and π orbitals, potentially shifting the absorption spectrum and affecting the rates of excited-state deactivation processes.
Use as Photolabile Protective Groups and Fluorescent Probes
The structure of this compound is highly suggestive of its utility as both a photolabile protecting group and a fluorescent probe, primarily due to its arylcarbonylmethyl framework. acs.org
Photolabile Protective Groups (PPGs): Photolabile protecting groups, or "caging" groups, are moieties that can be removed from a substrate molecule using light, offering precise spatial and temporal control over the release of the active substance. nih.gov The phenacyl group and its derivatives are a well-established class of PPGs for protecting carboxylic acids, among other functional groups. acs.org
This compound can be esterified with a target molecule containing a hydroxyl or amino group, effectively "caging" it. The photodeprotection mechanism is initiated by the absorption of a photon, leading to the excited triplet state. In a suitable solvent or in the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, initiating a reaction cascade that culminates in the cleavage of the ester bond and the release of the protected molecule. The 4-methoxy substituent can enhance the absorption cross-section in the near-UV range, potentially allowing for cleavage with longer, less damaging wavelengths of light compared to unsubstituted benzophenone derivatives.
Fluorescent Probes: A fluorescent probe is a molecule that can be used to detect specific analytes or changes in its environment through changes in its fluorescence properties. While no direct applications of this compound as a fluorescent probe have been reported, the concept of a Fluorescent Photoremovable Protecting Group (FPRPG) is relevant. acs.org An FPRPG is a group that is not only photolabile but also exhibits fluorescence, allowing for the tracking of the caged compound before its release.
The benzophenone skeleton itself is typically not strongly fluorescent due to the high efficiency of intersystem crossing to the triplet state. However, modifications to the aromatic system or its use in specific environments can sometimes enhance fluorescence. If this compound or its derivatives were to exhibit even modest fluorescence, it could be used to visualize the location of a caged compound within a system, such as a biological cell, before triggering its release with a light source. The release of the "cage" would then lead to a change in the observed fluorescence signal, providing a method for monitoring the uncaging event itself.
Coordination Chemistry and Metal-Organic Frameworks
The bifunctional nature of this compound, possessing both a carboxylate group and a carbonyl oxygen, makes it a promising candidate for use as a ligand in coordination chemistry. These two potential donor sites allow for various binding modes to metal centers.
Ligand Properties in Metal Alkoxide Chemistry
In the context of metal alkoxide chemistry, the carboxylic acid function of this compound is the primary site for reaction. It can readily react with metal alkoxides, M(OR)n, through an alcohol elimination pathway, forming a metal-carboxylate bond and releasing a molecule of alcohol (ROH).
The resulting ligand can coordinate to the metal center in several ways:
Monodentate: The carboxylate group binds to a single metal center through one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate Bridging: The carboxylate group bridges two different metal centers.
Furthermore, the carbonyl oxygen of the benzoyl group can act as an additional Lewis basic site, potentially coordinating to a metal center. This could lead to the formation of chelate rings, enhancing the stability of the resulting complex. While specific studies on the coordination of this compound with Group 4 metal alkoxides were not found, related research on the similar compound 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid shows it can adopt multiple binding modes, employing its carboxylate, hydroxyl, and carbonyl functional oxygens to form stable complexes. nih.gov This suggests that this compound would also be a versatile ligand, capable of forming structurally diverse metal-organic compounds.
Development of New Coordination Compounds and Their Potential Uses
The ability of this compound to act as a versatile ligand opens the door to the synthesis of new coordination compounds and metal-organic frameworks (MOFs). By selecting different metal ions and reaction conditions, it is possible to create discrete molecular complexes or extended one-, two-, or three-dimensional networks.
The properties of these materials would be dictated by both the metal ion and the organic ligand. The rigid structure of the ligand could be exploited to create porous MOFs with potential applications in:
Gas Storage and Separation: The pores within the framework could be tailored to selectively adsorb specific gas molecules.
Catalysis: The metal centers within the framework could act as catalytic sites, while the organic ligand could influence substrate selectivity.
Sensing: The photophysical properties of the ligand could be modulated by the binding of guest molecules within the MOF, leading to a detectable change in fluorescence or absorption, allowing the material to function as a chemical sensor. For example, complexes built from ligands with similar benzoic acid backbones have been shown to act as fluorescent sensors for metal ions and small molecules. nih.gov
Although specific coordination compounds derived from this compound are not detailed in the surveyed literature, its structural features strongly support its potential as a valuable building block for the development of new functional materials in coordination chemistry.
Future Directions and Research Perspectives
Advanced Drug Design and Development Based on 2-(4-Methoxybenzoyl)benzoic acid Scaffolds
The molecular framework of this compound serves as a "privileged scaffold," a core structure that can be systematically modified to develop new therapeutic agents. arxiv.org The bifunctional nature of the molecule, featuring both a carboxylic acid and a ketone group, allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).
Future research is focused on leveraging this scaffold to design potent and selective inhibitors for various biological targets. Strategies include:
Bioisosteric Replacement: Replacing the carboxylic acid or methoxy (B1213986) group with other functional groups to improve pharmacokinetic properties.
Fragment-Based Growth: Using the scaffold as a starting point and "growing" molecules by adding chemical fragments to enhance binding affinity to a target. arxiv.org
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.
A key area of interest is the development of anticancer agents. For instance, structural modifications of related compounds have led to the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles, which show potent antiproliferative activity against melanoma and prostate cancer cells. nih.gov Similarly, derivatives of the core structure are being investigated as inhibitors for enzymes crucial in cancer progression, such as phosphoinositide 3-kinase α (PI3Kα) and carbonic anhydrases. researchgate.netresearchgate.netnih.gov
| Scaffold/Derivative Class | Therapeutic Target/Area | Key Research Finding | Reference |
|---|---|---|---|
| 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid | Anticancer (PI3Kα inhibitor) | Identified as a hit compound through pharmacophore-based screening of the National Cancer Institute (NCI) database. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) | Anticancer (Tubulin polymerization inhibitor) | Demonstrated improved antiproliferative activity (low nM range) against melanoma and prostate cancer cells compared to lead compounds. nih.gov | nih.gov |
| Benzoylthioureido phenyl derivatives | Carbonic Anhydrase Inhibitors | Design and synthesis of novel derivatives targeting specific enzyme isoforms. nih.gov | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
Beyond oncology, the this compound scaffold and its derivatives present opportunities in other therapeutic areas. The structural features of these compounds make them suitable for interacting with a variety of biological macromolecules.
Current research on related structures provides clues to new potential applications:
Anti-inflammatory and Hepatoprotective Effects: A structurally similar compound, 2-hydroxy-4-methoxy benzoic acid, has demonstrated the ability to attenuate liver injury in preclinical models by reducing oxidative stress and inflammatory cytokines like TNF-α and various interleukins. nih.gov This suggests that derivatives could be developed for treating inflammatory liver conditions.
Antimicrobial Activity: New thioureides derived from a related 2-(phenoxymethyl)benzoic acid structure have shown significant antimicrobial activity, particularly against fungal strains like Candida albicans and the bacterium Pseudomonas aeruginosa. researchgate.net This opens avenues for developing novel antifungal and antibacterial agents.
Neurodegenerative Diseases: The inhibition of targets like tubulin polymerization, a mechanism identified for some methoxybenzoyl derivatives, has relevance in neurodegenerative diseases where microtubule stability is compromised. nih.gov
Future research will involve high-throughput screening of compound libraries based on the this compound scaffold against a wide array of biological targets to uncover new therapeutic potential.
Green Chemistry Approaches for Sustainable Synthesis
The conventional synthesis of this compound often relies on Friedel-Crafts acylation, a process that typically uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride and halogenated solvents, raising environmental concerns. Consequently, a significant future direction is the development of green and sustainable synthetic methodologies.
Key research perspectives in this area include:
Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts, such as zeolites. For the related transformation of 2-(4'-ethylbenzoyl)benzoic acid to 2-ethylanthraquinone, H-beta zeolite has been shown to be a highly effective and reusable catalyst for the dehydration step, achieving high conversion (96.7%) and selectivity (99.6%) while avoiding the use of corrosive concentrated sulfuric acid. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods. wjpmr.com This technique has been successfully applied to related organic transformations. wjpmr.com
Use of Greener Solvents: Exploring the use of benign solvents like water, ethanol (B145695), or supercritical fluids to replace traditional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. wjpmr.com
| Green Chemistry Approach | Principle | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Solid Acid Catalysis | Replacing hazardous and corrosive liquid acids with reusable solid catalysts. | Using zeolites (e.g., H-beta) for the intramolecular cyclization/dehydration step in derivative synthesis. researchgate.net | researchgate.net |
| Microwave Irradiation | Accelerating reactions through efficient dielectric heating, reducing time and energy. | Speeding up the Friedel-Crafts acylation or subsequent derivatization steps. wjpmr.com | wjpmr.com |
| Renewable Feedstocks | Using starting materials derived from renewable biological sources. | Investigating bio-based routes to obtain the aromatic precursors (phthalic anhydride (B1165640) and anisole). | wjpmr.com |
Development of Advanced Materials with Tunable Properties
The rigid, bifunctional structure of this compound makes it a promising building block for the synthesis of advanced functional materials. Its ability to act as a ligand for metal ions opens up possibilities in coordination chemistry and materials science.
Future research is expected to focus on:
Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct porous MOFs. The properties of these materials, such as pore size and functionality, could be tuned by selecting different metal ions. Potential applications include gas storage and separation, catalysis, and chemical sensing. For example, similar benzoic acid-based ligands have been used to create fluorescent sensors for detecting metal ions and small molecules.
Coordination Polymers: Synthesizing one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. The methoxy group provides an additional site for potential intermolecular interactions, influencing the final structure and properties of the material.
Chromogenic and Photochromic Materials: Building upon its known role as a precursor for phthalide-based dyes used in carbonless copy paper, researchers can explore new derivatives with tailored photochromic or electrochromic properties for applications in smart windows, optical data storage, and molecular switches.
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational modeling and experimental validation is poised to accelerate research and development involving this compound and its derivatives.
Future efforts will increasingly integrate:
Computational Screening: Employing virtual screening and molecular docking to predict the binding affinity of virtual libraries of derivatives against specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. researchgate.netresearchgate.net This approach was used to identify a related compound as a potential PI3Kα inhibitor. researchgate.netresearchgate.net
Machine Learning and AI: Using deep learning models, such as the "DeepScaffold" approach, for de novo drug design. arxiv.org These models can learn the chemical rules for modifying a given scaffold to generate novel molecules with desired properties, such as high predicted bioactivity or specific drug-like characteristics. arxiv.org
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular properties, reaction mechanisms, and spectroscopic signatures (e.g., NMR, IR), which aids in the design of experiments and the interpretation of results.
Pharmacophore Modeling: Developing 3D pharmacophore models based on the scaffold to guide the design of new ligands with improved potency and selectivity, as demonstrated in the search for PI3Kα inhibitors. researchgate.netresearchgate.net
This integrated approach will streamline the discovery pipeline, reducing the time and cost associated with bringing new drugs and materials from concept to application.
Q & A
Q. Basic
- ¹H NMR : Distinct peaks for aromatic protons (δ 7.8–8.2 ppm for benzoic acid protons, δ 6.9–7.4 ppm for methoxy-substituted aryl groups) and the methoxy group (δ ~3.8 ppm).
- IR Spectroscopy : Strong carbonyl stretches at ~1680 cm⁻¹ (benzoyl) and ~1700 cm⁻¹ (carboxylic acid).
- Mass Spectrometry : Molecular ion peak at m/z 256.1 (M⁺) .
Consistent spectral matching with reference data (e.g., PubChem or CRC Handbook) is essential for validation .
What are the critical handling and stability considerations for this compound?
Basic
The compound is stable under normal storage conditions but decomposes upon contact with strong oxidizing agents, releasing carbon oxides . Use inert atmospheres for reactions involving redox-active reagents. Personal protective equipment (PPE) is required due to potential irritant properties, though acute toxicity data remain limited .
How does this compound participate in hydrogen-bonded systems?
Advanced
The carboxylic acid group forms strong hydrogen bonds with imidazolium derivatives, enabling applications in supramolecular catalysis. For example, intramolecular carboxylate-imidazolium interactions enhance stability in enzyme-mimetic systems. Crystallographic studies reveal bond lengths of ~2.6 Å for O–H···N interactions, which can be optimized by modifying solvent polarity .
What are its applications in coordination chemistry and metallodrug design?
Advanced
The compound acts as a ligand precursor for transition metal complexes (e.g., Cu(II), Zn(II)). Reaction with metal salts in ethanol/water mixtures yields complexes with potential antibacterial activity. For instance, 3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid derivatives show enhanced bioactivity when chelated to metals . Stability constants (log β) can be determined via potentiometric titration .
What mechanistic insights exist for its ketone-to-benzyl reduction reactions?
Advanced
The reduction of This compound to 2-(4-methoxybenzyl)benzoic acid proceeds via a silane-mediated pathway. Triethylsilane acts as a hydride donor, with trifluoroacetic acid protonating the carbonyl oxygen to form a carbocation intermediate. Kinetic studies show pseudo-first-order dependence on silane concentration, with an activation energy of ~45 kJ/mol . Competing pathways (e.g., over-reduction) are minimized by maintaining temperatures below 60°C .
How can researchers resolve conflicting solubility data in literature?
Advanced
Experimental determination is recommended:
Shake-Flask Method : Saturate the compound in water/octanol mixtures, analyze via HPLC .
Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility in solvent blends.
High-Throughput Screening : Employ automated platforms to test solubility across pH gradients (e.g., 2–12) .
Discrepancies often arise from polymorphic forms or impurities; XRD and DSC can identify crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
